molecular formula C27H24N4O3S B394757 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B394757
M. Wt: 484.6g/mol
InChI Key: DHQGHRSBWHATSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound characterized by its unique pentacyclic structure. This compound features a combination of amino, benzodioxol, thia, and diazapentacyclic moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic reactions. These steps may include:

    Formation of the Benzodioxol Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxol ring.

    Cyclization Reactions: The formation of the pentacyclic structure is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: Amino and thia groups are introduced through substitution reactions, where appropriate reagents such as amines and thiols are used.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thia groups, leading to the formation of oxo and sulfoxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

Medicine

The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific molecular targets in the body. This includes research into its use as an anti-cancer or anti-inflammatory agent.

Industry

Mechanism of Action

The mechanism by which 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile apart from similar compounds is its intricate pentacyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6g/mol

IUPAC Name

13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C27H24N4O3S/c28-12-16-22(14-9-10-19-20(11-14)34-13-33-19)24-17(6-4-7-18(24)32)31-26(16)30-25(29)23-15-5-2-1-3-8-21(15)35-27(23)31/h9-11,22H,1-8,13H2,(H2,29,30)

InChI Key

DHQGHRSBWHATSL-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N

Origin of Product

United States

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